N-[4-(dimethylamino)phenyl]-2-furamide
Description
N-[4-(Dimethylamino)phenyl]-2-furamide is an organic compound featuring a furan-2-carboxamide group linked to a 4-(dimethylamino)phenyl substituent.
Properties
Molecular Formula |
C13H14N2O2 |
|---|---|
Molecular Weight |
230.26g/mol |
IUPAC Name |
N-[4-(dimethylamino)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C13H14N2O2/c1-15(2)11-7-5-10(6-8-11)14-13(16)12-4-3-9-17-12/h3-9H,1-2H3,(H,14,16) |
InChI Key |
ZBJRIAKEPNWQLK-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=CC=CO2 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Chloro[N-[4-(dimethylamino)phenyl]-2-pyridinecarboxamidato]iridium(III) (Cp*IrCl(Dap-picolinamidato))
Structural Similarities :
- Both compounds share the N-[4-(dimethylamino)phenyl] group.
- The core difference lies in the heterocyclic ligand: furan-2-carboxamide in the target compound vs. pyridinecarboxamidato in the iridium complex.
Functional Differences :
- The iridium complex is part of a metallorganic catalyst (Cp*IrCl), suggesting applications in catalytic reactions, such as hydrogenation or C–H activation .
| Parameter | N-[4-(Dimethylamino)phenyl]-2-furamide | Cp*IrCl(Dap-picolinamidato) |
|---|---|---|
| Core Heterocycle | Furan | Pyridine |
| Metal Center | None | Iridium (Cp*IrCl) |
| Primary Application | Organic synthesis/ligand design | Catalysis |
Sodium 5-[4-Dimethylamino-1-(4-dimethylaminocyclohexa-2,5-dienylidene)benzyl]-6-hydroxy-7-sulfonato-naphthalene-2-sulfonate
Structural Similarities :
- Both contain the 4-(dimethylamino)phenyl group.
- Differences include the naphthalene sulfonate backbone in the dye vs. the furan-amide in the target compound.
Functional Differences :
- The sodium salt is a polyaromatic sulfonated dye, likely used in staining or industrial coloring due to its water-soluble sulfonate groups .
| Parameter | This compound | Sodium Dye Compound |
|---|---|---|
| Aromatic System | Monocyclic (furan) | Polycyclic (naphthalene) |
| Solubility | Moderate (organic solvents) | High (aqueous, due to sulfonate) |
| Application | Synthesis/biological studies | Dyes/Staining |
Ciproxifan (H3-Receptor Antagonist)
Structural Similarities :
- Both contain tertiary amines (dimethylamino in the target compound vs. imidazole/cyclopropyl groups in ciproxifan).
Functional Differences :
- Ciproxifan is a potent histamine H3-receptor antagonist with neuropharmacological effects, including wakefulness promotion .
- No direct evidence links this compound to receptor binding, but its dimethylamino group may facilitate interactions with biological targets.
| Parameter | This compound | Ciproxifan |
|---|---|---|
| Bioactivity | Not established | H3-receptor antagonist |
| Key Functional Groups | Furan-amide | Imidazole, cyclopropyl |
Sulfonamide/Amide Derivatives (e.g., N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide)
Structural Similarities :
- Both classes feature amide/sulfonamide linkages.
- Substituents differ: dimethylamino (electron-donating) vs. chloroacetyl/fluoro (electron-withdrawing).
Functional Differences :
- Sulfonamides in are likely bioactive or intermediates in drug synthesis (e.g., kinase inhibitors) .
- The dimethylamino group in the target compound may enhance solubility or serve as a hydrogen-bond acceptor.
| Parameter | This compound | Sulfonamide Derivatives |
|---|---|---|
| Electronic Effects | Electron-donating (dimethylamino) | Electron-withdrawing (Cl, F) |
| Potential Use | Ligand design, synthesis | Pharmaceutical intermediates |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
